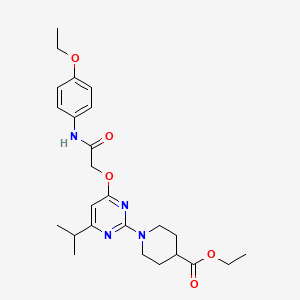
6-methyl-N-phenyl-2-(pyrrolidin-1-ylcarbonyl)quinolin-4-amine
Descripción general
Descripción
6-methyl-N-phenyl-2-(pyrrolidin-1-ylcarbonyl)quinolin-4-amine, also known as MPQ, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. MPQ is a quinoline derivative that has been synthesized through various methods and has shown promising results in preclinical studies.
Mecanismo De Acción
Target of Action
The primary target of 6-methyl-N-phenyl-2-(pyrrolidin-1-ylcarbonyl)quinolin-4-amine is the TGF-beta receptor type-1 . This receptor plays a crucial role in cell growth, cell differentiation, apoptosis, and cellular homeostasis .
Mode of Action
It is known that the compound interacts with its target, the tgf-beta receptor type-1, leading to changes in the receptor’s activity . The presence of the pyrrolidine ring in the compound structure contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
The compound’s interaction with the TGF-beta receptor type-1 affects various biochemical pathways. These pathways are primarily related to cell growth, differentiation, and apoptosis . The exact downstream effects of these pathways are still under investigation.
Pharmacokinetics
The presence of the pyrrolidine ring in the compound structure may influence its adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The result of the compound’s action on the TGF-beta receptor type-1 can lead to changes in cell growth, differentiation, and apoptosis . The exact molecular and cellular effects are still under investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-methyl-N-phenyl-2-(pyrrolidin-1-ylcarbonyl)quinolin-4-amine in lab experiments is its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. However, one limitation is that the mechanism of action of 6-methyl-N-phenyl-2-(pyrrolidin-1-ylcarbonyl)quinolin-4-amine is not fully understood, which may make it difficult to optimize its therapeutic potential. Additionally, more research is needed to determine the safety and efficacy of 6-methyl-N-phenyl-2-(pyrrolidin-1-ylcarbonyl)quinolin-4-amine in humans.
Direcciones Futuras
There are several future directions for research on 6-methyl-N-phenyl-2-(pyrrolidin-1-ylcarbonyl)quinolin-4-amine, including:
1. Further investigation into the mechanism of action of 6-methyl-N-phenyl-2-(pyrrolidin-1-ylcarbonyl)quinolin-4-amine, which may lead to the development of more effective therapeutic strategies.
2. Clinical trials to determine the safety and efficacy of 6-methyl-N-phenyl-2-(pyrrolidin-1-ylcarbonyl)quinolin-4-amine in humans, particularly in the treatment of cancer and neurological disorders.
3. Development of new synthetic methods for 6-methyl-N-phenyl-2-(pyrrolidin-1-ylcarbonyl)quinolin-4-amine that are more efficient and cost-effective.
4. Investigation into the potential use of 6-methyl-N-phenyl-2-(pyrrolidin-1-ylcarbonyl)quinolin-4-amine in combination with other drugs or therapies for enhanced therapeutic effects.
5. Exploration of the potential use of 6-methyl-N-phenyl-2-(pyrrolidin-1-ylcarbonyl)quinolin-4-amine in other disease areas, such as infectious diseases or autoimmune disorders.
In conclusion, 6-methyl-N-phenyl-2-(pyrrolidin-1-ylcarbonyl)quinolin-4-amine is a chemical compound that has shown promising results in preclinical studies for its potential therapeutic applications. While more research is needed to fully understand its mechanism of action and determine its safety and efficacy in humans, 6-methyl-N-phenyl-2-(pyrrolidin-1-ylcarbonyl)quinolin-4-amine represents an exciting area of research for the development of new treatments for cancer and neurological disorders.
Aplicaciones Científicas De Investigación
6-methyl-N-phenyl-2-(pyrrolidin-1-ylcarbonyl)quinolin-4-amine has been studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. In cancer research, 6-methyl-N-phenyl-2-(pyrrolidin-1-ylcarbonyl)quinolin-4-amine has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 6-methyl-N-phenyl-2-(pyrrolidin-1-ylcarbonyl)quinolin-4-amine has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides, which are known to play a role in the development of the disease.
Propiedades
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClFN5O3/c1-14-6-8-17(27)11-21(14)30-22(34)13-33-12-20(23(35)19-9-7-15(2)29-25(19)33)26-31-24(32-36-26)16-4-3-5-18(28)10-16/h3-12H,13H2,1-2H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYESKVRUMDGHLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C4=NC(=NO4)C5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClFN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N-phenyl-2-(pyrrolidin-1-ylcarbonyl)quinolin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-benzyl-2,4-dioxo-N-(2-(trifluoromethyl)phenyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B3398948.png)
![3-(4-chlorobenzyl)-N-(4-fluorophenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B3398957.png)
![N-(2-fluorophenyl)-2,4-dioxo-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B3398958.png)
![N-(3-fluoro-4-methylphenyl)-2,4-dioxo-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B3398966.png)

![N-(3-fluoro-4-methylphenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B3398971.png)




![2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetonitrile](/img/structure/B3398999.png)
![1-(2,3-dimethylphenyl)-4-{[5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrol-3-yl]carbonyl}piperazine](/img/structure/B3399013.png)

